2,4-Dimethoxy-benzamidine hydrochloride
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Overview
Description
2,4-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of two methoxy groups attached to a benzene ring, along with an amidine group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-benzamidine hydrochloride typically involves the reaction of 2,4-dimethoxybenzonitrile with hydrogen chloride in the presence of a suitable solvent such as absolute ethyl alcohol. The reaction proceeds through the formation of an intermediate imido ether, which is then converted to the desired amidine hydrochloride by treatment with ammonia .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent purity, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2,4-Dimethoxy-benzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit serine proteases, which are enzymes involved in various physiological processes. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: A simpler analog without the methoxy groups.
2,4-Dimethoxybenzamide: Similar structure but with an amide group instead of an amidine.
2,4-Dimethoxybenzonitrile: Precursor in the synthesis of 2,4-Dimethoxy-benzamidine hydrochloride.
Uniqueness
This compound is unique due to the presence of both methoxy and amidine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dimethoxybenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-12-6-3-4-7(9(10)11)8(5-6)13-2;/h3-5H,1-2H3,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFJFBDPLBHYHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=N)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624888 |
Source
|
Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131947-81-4 |
Source
|
Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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